3-Bromo-4,5-dichlorophenol
Overview
Description
3-Bromo-4,5-dichlorophenol: is a halogenated phenol compound with the molecular formula C6H3BrCl2O . It is characterized by the presence of bromine and chlorine atoms attached to a phenol ring. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dichlorophenol typically involves the bromination and chlorination of phenol derivatives. One common method includes the bromination of 3,4-dichlorophenol using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5-dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to less halogenated phenols.
Substitution: It participates in nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Less halogenated phenols.
Substitution: Phenolic derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-Bromo-4,5-dichlorophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It is also employed in the development of bioactive molecules and pharmaceuticals .
Medicine: Its unique structure allows for the exploration of novel pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dichlorophenol involves its interaction with cellular components, particularly lipids and proteins. It can disrupt cell membranes and interfere with enzymatic activities, leading to various biological effects. The compound’s halogen atoms play a crucial role in its reactivity and ability to form stable complexes with biological molecules .
Comparison with Similar Compounds
3,4-Dichlorophenol: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-chlorophenol: Similar structure but with different substitution patterns, leading to varied chemical properties.
2,4,6-Trichlorophenol: Contains three chlorine atoms, making it more reactive in certain chemical reactions
Uniqueness: 3-Bromo-4,5-dichlorophenol is unique due to the specific positioning of its bromine and chlorine atoms, which confer distinct chemical and biological properties. This unique structure allows for targeted applications in various research and industrial fields .
Properties
IUPAC Name |
3-bromo-4,5-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSISBFBCAPIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.